molecular formula C18H10F12O2 B1295307 4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl CAS No. 2180-30-5

4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl

Cat. No.: B1295307
CAS No.: 2180-30-5
M. Wt: 486.3 g/mol
InChI Key: JCNFGVSJUHFARO-UHFFFAOYSA-N
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Description

4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl is a fluorinated organic compound with the molecular formula C18H10F12O2. It is known for its unique chemical properties, particularly its high thermal stability and resistance to chemical degradation. This compound is often used in the synthesis of advanced materials, including polymers and coatings, due to its ability to enhance the thermal and chemical resistance of these materials .

Preparation Methods

The synthesis of 4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl typically involves the reaction of hexafluoroacetone with phenol derivatives. One common method includes the use of hexafluoroacetone trihydrate and phenol in the presence of a strong acid catalyst, such as triflic anhydride, in a solvent like 1,2-dichloroethane . The reaction conditions often require controlled temperatures and the use of phase transfer catalysts to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of aromatic rings. Common reagents include halogens and nitrating agents.

    Polycondensation: It can react with diacid chlorides or dianhydrides to form polyesters and polycarbonates.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

The major products formed from these reactions include polycarbonates, polysilyl ethers, and other fluorinated polymers .

Scientific Research Applications

4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl exerts its effects is primarily through its ability to form stable, high-performance polymers. The hexafluoroisopropyl groups enhance the thermal stability and chemical resistance of the polymers, making them suitable for use in harsh environments. The molecular targets and pathways involved include the formation of strong covalent bonds with other monomers and the stabilization of the polymer backbone .

Comparison with Similar Compounds

4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl is unique due to its high fluorine content and the presence of hydroxy groups, which enhance its reactivity and stability. Similar compounds include:

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F12O2/c19-15(20,21)13(31,16(22,23)24)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(32,17(25,26)27)18(28,29)30/h1-8,31-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNFGVSJUHFARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176215
Record name 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2180-30-5
Record name 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002180305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2180-30-5
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